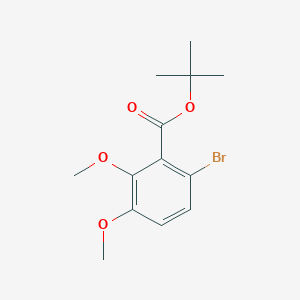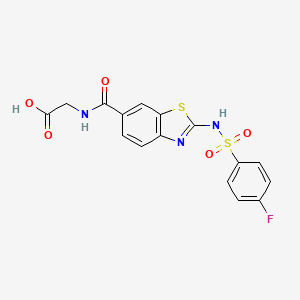
C23H18ClF3N4O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C23H18ClF3N4O4 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including aromatic rings, halogens, and nitrogen-containing groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C23H18ClF3N4O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of halogens: Halogenation reactions, such as chlorination and fluorination, are used to introduce chlorine and fluorine atoms into the aromatic rings.
Formation of nitrogen-containing groups: Amination reactions are employed to introduce nitrogen atoms into the molecule.
Coupling reactions: Various coupling reactions, such as Suzuki or Heck coupling, are used to link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reactants.
Catalysts: Catalysts are often used to increase the efficiency of the reactions and to achieve higher yields.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
C23H18ClF3N4O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
C23H18ClF3N4O4: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C23H18ClF3N4O4 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibit enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulate signaling pathways: Influence signaling pathways within cells, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
C23H18ClF3N4O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C22H17ClF3N4O3: A compound with a similar structure but one less oxygen atom.
C24H19ClF3N4O4: A compound with a similar structure but one more carbon and hydrogen atom.
C23H18ClF2N4O4: A compound with a similar structure but one less fluorine atom.
The uniqueness of This compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C23H18ClF3N4O4 |
|---|---|
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
3-[(1S,3R,3aR,6aS)-5-[2-chloro-5-(trifluoromethyl)phenyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H18ClF3N4O4/c24-12-6-5-10(23(25,26)27)9-15(12)31-19(33)17-14(7-8-16(28)32)30-22(18(17)20(31)34)11-3-1-2-4-13(11)29-21(22)35/h1-6,9,14,17-18,30H,7-8H2,(H2,28,32)(H,29,35)/t14-,17+,18-,22-/m0/s1 |
Clé InChI |
RCYUEQQSQCSCIV-TVZIFOOBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)

![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)

![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)

![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
